molecular formula C7H3BrClF3O3S B2650532 2-Bromo-6-(trifluoromethoxy)benzenesulfonyl chloride CAS No. 2168812-38-0

2-Bromo-6-(trifluoromethoxy)benzenesulfonyl chloride

Cat. No.: B2650532
CAS No.: 2168812-38-0
M. Wt: 339.51
InChI Key: PKVWFJNEAMHKAH-UHFFFAOYSA-N
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Description

2-Bromo-6-(trifluoromethoxy)benzenesulfonyl chloride is an organosulfur compound with the molecular formula C7H3BrClF3O3S. This compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a sulfonyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Scientific Research Applications

2-Bromo-6-(trifluoromethoxy)benzenesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.

    Biology: It can be used to modify biomolecules, such as proteins and peptides, by introducing sulfonyl groups.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Safety and Hazards

This compound is considered hazardous and may cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(trifluoromethoxy)benzenesulfonyl chloride typically involves the reaction of 2-bromo-6-(trifluoromethoxy)benzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride by the action of thionyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified by distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(trifluoromethoxy)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonothioate derivatives, respectively.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boronic acid or ester.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfinyl or sulfhydryl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for converting sulfonic acids to sulfonyl chlorides.

    Palladium Catalysts: Employed in coupling reactions.

    Boronic Acids/Esters: Used in Suzuki-Miyaura coupling reactions.

    Lithium Aluminum Hydride (LiAlH4): A reducing agent for sulfonyl chlorides.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Aryl/Vinyl Derivatives: Formed by Suzuki-Miyaura coupling reactions.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(trifluoromethoxy)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives. The bromine atom and trifluoromethoxy group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
  • 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride
  • 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride

Uniqueness

2-Bromo-6-(trifluoromethoxy)benzenesulfonyl chloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to similar compounds with trifluoromethyl groups. This difference can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

2-bromo-6-(trifluoromethoxy)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O3S/c8-4-2-1-3-5(15-7(10,11)12)6(4)16(9,13)14/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVWFJNEAMHKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)S(=O)(=O)Cl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168812-38-0
Record name 2-bromo-6-(trifluoromethoxy)benzene-1-sulfonyl chloride
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